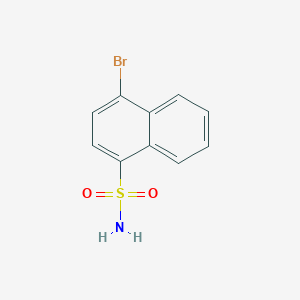

4-Bromonaphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

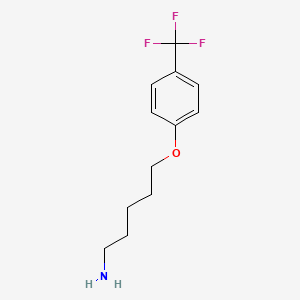

4-Bromonaphthalene-1-sulfonamide is an organosulfur compound with the molecular formula C₁₀H₈BrNO₂S It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a sulfonamide group at the first position

Applications De Recherche Scientifique

4-Bromonaphthalene-1-sulfonamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Orientations Futures

While specific future directions for 4-Bromonaphthalene-1-sulfonamide are not available, sulfonimidates, which are similar to sulfonamides, have seen a resurgence in interest as intermediates to access other important organosulfur compounds . This suggests potential future research directions in the synthesis and application of similar compounds.

Mécanisme D'action

Target of Action

4-Bromonaphthalene-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid , a vital component for bacterial growth and survival .

Mode of Action

The compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, p-aminobenzoic acid (PABA) , and binds to the active site of DHPS, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting DHPS, the compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids, such as DNA or RNA .

Pharmacokinetics

The lipophilicity of this compound, indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing essential nucleic acids, halting their growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, the presence of other drugs or substances can impact its effectiveness, such as substances that induce or inhibit enzymes involved in its metabolism

Analyse Biochimique

Biochemical Properties

4-Bromonaphthalene-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions

Cellular Effects

It is known that sulfonamides can have significant impacts on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Dosage Effects in Animal Models

It is known that sulfonamides can cause a strong allergic reaction when used in large doses .

Metabolic Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is a crucial component of several metabolic pathways .

Transport and Distribution

It is known that sulfonamides can be distributed throughout the body and can penetrate most tissues .

Subcellular Localization

It is known that sulfonamides can penetrate most tissues , suggesting that they may be able to reach various subcellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromonaphthalene with chlorosulfonic acid to form 4-bromonaphthalene-1-sulfonyl chloride, which is then treated with ammonia to yield 4-Bromonaphthalene-1-sulfonamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Comparaison Avec Des Composés Similaires

- 4-Chloronaphthalene-1-sulfonamide

- 4-Fluoronaphthalene-1-sulfonamide

- 4-Iodonaphthalene-1-sulfonamide

Comparison: 4-Bromonaphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Propriétés

IUPAC Name |

4-bromonaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTMGDKMOJRIEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)

![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea](/img/structure/B2366634.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2366638.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)

![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)

![2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2366651.png)